molecular formula C19H18N2O4 B8669453 7-(6,7-dimethoxyquinolin-4-yloxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine

7-(6,7-dimethoxyquinolin-4-yloxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B8669453
M. Wt: 338.4 g/mol
InChI Key: CGYKXPVCKITRLS-UHFFFAOYSA-N
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Patent
US08178557B2

Procedure details

A solution of 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol (2.5 g, 16.54 mmol), cesium carbonate (16.167, 49.62 mmol), and 4-chloro-6,7-dimethoxyquinoline (5.534 g, 24.81 mmol) in DMF (30 mL) was stirred for 15 h at 80° C. The solution was concentrated in vacuo and purified with column chromatography using 100% CH2Cl2→10% 90:10:1 CH2Cl2:MeOH:NH4OH to yield the title compound. MS (ESI, pos. ion) m/z: 339 (M+1). Mass calc'd for C19H18N2O4: 338.13.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
49.62 mmol
Type
reactant
Reaction Step One
Quantity
5.534 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][NH:4][C:3]2[CH:7]=[CH:8][C:9]([OH:11])=[CH:10][C:2]1=2.C(=O)([O-])[O-].[Cs+].[Cs+].Cl[C:19]1[C:28]2[C:23](=[CH:24][C:25]([O:31][CH3:32])=[C:26]([O:29][CH3:30])[CH:27]=2)[N:22]=[CH:21][CH:20]=1>CN(C=O)C>[NH4+:4].[OH-:1].[CH3:30][O:29][C:26]1[CH:27]=[C:28]2[C:23](=[CH:24][C:25]=1[O:31][CH3:32])[N:22]=[CH:21][CH:20]=[C:19]2[O:11][C:9]1[CH:8]=[CH:7][C:3]2[NH:4][CH2:5][CH2:6][O:1][C:2]=2[CH:10]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
O1C2=C(NCC1)C=CC(=C2)O
Name
cesium carbonate
Quantity
49.62 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5.534 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=C(C=C12)OC)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified with column chromatography

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC=1C=CC2=C(OCCN2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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